2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound known for its diverse applications in the fields of chemistry, biology, and industry. It is a fine example of modern chemical synthesis, featuring multiple functional groups and heterocyclic structures that contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step procedures. Starting from commercially available precursors, the synthetic route can be divided into the following stages:
Formation of the Imidazole Ring: This is often achieved through a reaction between a phenyl derivative and an appropriate amine in the presence of a dehydrating agent. The reaction is typically carried out under reflux conditions.
Thioether Formation: The imidazole derivative is then reacted with a thioether reagent, often using a base such as sodium hydride or potassium carbonate, to introduce the thioether linkage.
Acetamide Formation: Finally, the compound is reacted with a thiadiazole derivative under mild conditions to form the acetamide moiety.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimization of the above-mentioned synthetic routes to maximize yield and purity. Continuous flow reactors, solvent recycling, and automated purification systems are commonly employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, especially at the sulfur atom in the thioether linkage, forming sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions may target the imidazole ring or the acetamide moiety, often using hydrogenation catalysts.
Common Reagents and Conditions
Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction Reagents: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution Reagents: Halogenated reagents such as bromine or iodine.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Imidazole Derivatives: From reduction reactions.
Functionalized Phenyl Derivatives: From substitution reactions.
Scientific Research Applications
2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide finds applications in various fields:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, influencing their activity.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with genetic material.
Comparison with Similar Compounds
Similar Compounds
**2-((1-(2-ethoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
**2-((1-(2-methylpropyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
**2-((1-(2-chloroethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
What sets 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide apart from its analogs is the presence of the methoxyethyl group. This functional group can significantly influence the compound’s solubility, reactivity, and interaction with biological targets, making it a unique and valuable chemical entity.
And there you go. All the intricate details of this compound presented just for you.
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c1-12-20-21-16(26-12)19-15(23)11-25-17-18-10-14(22(17)8-9-24-2)13-6-4-3-5-7-13/h3-7,10H,8-9,11H2,1-2H3,(H,19,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVZYWWRWVLELH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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